2-Fluoro-4-[(oxolan-2-yl)methoxy]benzonitrile
Overview
Description
2-Fluoro-4-[(oxolan-2-yl)methoxy]benzonitrile is a chemical compound with versatile properties, making it valuable for various scientific research applications. This compound is used in drug development and material synthesis, contributing to advancements in multiple fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-[(oxolan-2-yl)methoxy]benzonitrile typically involves the reaction of 2-fluoro-4-hydroxybenzonitrile with oxirane in the presence of a base. The reaction conditions often include a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-[(oxolan-2-yl)methoxy]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzonitriles.
Scientific Research Applications
2-Fluoro-4-[(oxolan-2-yl)methoxy]benzonitrile is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In the study of biochemical pathways and enzyme interactions.
Medicine: As a potential drug candidate for treating various diseases.
Industry: In the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-[(oxolan-2-yl)methoxy]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-hydroxybenzonitrile
- 2-Fluoro-4-methoxybenzonitrile
- 2-Fluoro-4-[(oxolan-2-yl)methoxy]benzaldehyde
Uniqueness
2-Fluoro-4-[(oxolan-2-yl)methoxy]benzonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its oxolan-2-yl group enhances its solubility and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-fluoro-4-(oxolan-2-ylmethoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c13-12-6-10(4-3-9(12)7-14)16-8-11-2-1-5-15-11/h3-4,6,11H,1-2,5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGWLRWWSUWPTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC(=C(C=C2)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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